Anti-MRSA Potency: 32-Fold Superiority of Citreamicin Beta over Citreaglycon A
Citreamicin beta demonstrates a 32-fold more potent antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 compared to the structurally related analog Citreaglycon A [1]. This stark contrast in potency, measured under identical in vitro conditions, underscores the critical importance of specific compound selection within the polycyclic xanthone class for anti-MRSA research applications.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA ATCC 43300 |
|---|---|
| Target Compound Data | 0.25 µg/mL |
| Comparator Or Baseline | Citreaglycon A: 8.0 µg/mL |
| Quantified Difference | 32-fold (8.0 / 0.25) |
| Conditions | Broth microdilution assay against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 |
Why This Matters
This quantifiable potency advantage makes Citreamicin beta a superior candidate for anti-MRSA research programs, where maximizing therapeutic index and minimizing required drug load are paramount.
- [1] Liu LL, et al. Four New Antibacterial Xanthones from the Marine-Derived Actinomycetes Streptomyces caelestis. Mar Drugs. 2012 Nov 20;10(11):2571-2583. View Source
